molecular formula C6H10N2O2 B8623691 Piperidine, 2-(nitromethylene)- CAS No. 50902-03-9

Piperidine, 2-(nitromethylene)-

Cat. No.: B8623691
CAS No.: 50902-03-9
M. Wt: 142.16 g/mol
InChI Key: SKKTZJVNTSSCLS-UHFFFAOYSA-N
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Description

Piperidine, 2-(nitromethylene)- is an aromatic heterocycle containing a nitromethylene substituent. It is a fast-acting neurotoxicant, effective both by contact or oral ingestion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 2-(nitromethylene)- typically involves the nitromethylenation of piperidine derivatives. One common method is the catalytic decomposition of 3-diazo-2-piperidone, which can be achieved using catalysts such as rhodium (II) acetate and methyl trioxorhenium . Another approach involves the 1,3-dipolar cycloaddition of electron-deficient olefins to 3-diazo-2-piperidone, resulting in 3-substituted pyrazolines, which can then be converted to Piperidine, 2-(nitromethylene)- .

Industrial Production Methods: Industrial production methods for Piperidine, 2-(nitromethylene)- are not extensively documented. the processes likely involve large-scale adaptations of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Piperidine, 2-(nitromethylene)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Piperidine, 2-(nitromethylene)- exerts its effects by acting on the cholinergic synapse, where it functions as an agonist at the post-synaptic nicotinic acetylcholine receptors. This interaction leads to an extensive change in conformation that affects all subunits and results in the opening of an ion-conducting channel across the plasma membrane .

Comparison with Similar Compounds

  • 2-Nitromethylene-pyrrolidine
  • 2-Nitromethylene-hexahydroazepine
  • Imidacloprid

Comparison: Piperidine, 2-(nitromethylene)- is unique due to its specific structure and the presence of the nitromethylene group, which imparts distinct chemical and biological properties. Compared to similar compounds like 2-Nitromethylene-pyrrolidine and 2-Nitromethylene-hexahydroazepine, it has a different ring size, which affects its reactivity and biological activity .

Properties

CAS No.

50902-03-9

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

2-(nitromethylidene)piperidine

InChI

InChI=1S/C6H10N2O2/c9-8(10)5-6-3-1-2-4-7-6/h5,7H,1-4H2

InChI Key

SKKTZJVNTSSCLS-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(=C[N+](=O)[O-])C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 33.9 g of (1A) and 36.6 g of nitromethane was refluxed for 3 days, cooled and quenched in one liter of cold ether. Filtration gave a solid crude product, m.p. 79° - 81°. Evaporation of the filtrate and trituration of the residue with cold ether give additional crude product. The crude product was continuously extracted from a Soxhlet thimble with ether for 18 hours, after which time only a small amount of dark oil remained. The solvent pot (not containing crystallized product) was cooled and the solid product was filtered, giving 2-(nitromethylene)piperidine (1B), as a pale yellow solid, m.p.: 80.5°-81°.
Quantity
33.9 g
Type
reactant
Reaction Step One
Quantity
36.6 g
Type
reactant
Reaction Step One

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